1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole
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Overview
Description
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their wide range of biological activities and are often used in pharmaceuticals. This particular compound features a sulfonyl group attached to a methoxy-dimethylphenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced by reacting the benzimidazole core with a sulfonyl chloride derivative, such as 4-methoxy-2,3-dimethylphenylsulfonyl chloride, in the presence of a base like triethylamine.
Methylation: The final step involves methylation of the benzimidazole nitrogen using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 1-[(4-hydroxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole.
Reduction: Formation of 1-[(4-methoxy-2,3-dimethylphenyl)thio]-2-methyl-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-pyrazole
- 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-imidazole
Uniqueness
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C17H18N2O3S/c1-11-12(2)17(10-9-16(11)22-4)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3 |
InChI Key |
XDWOAKMNBADMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC |
Origin of Product |
United States |
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